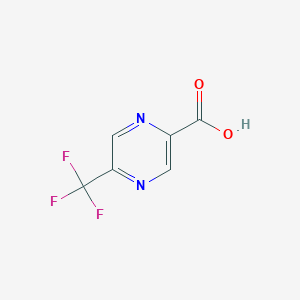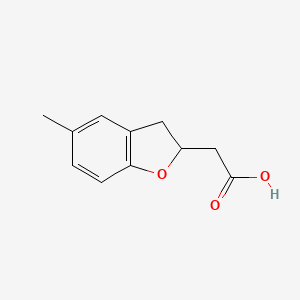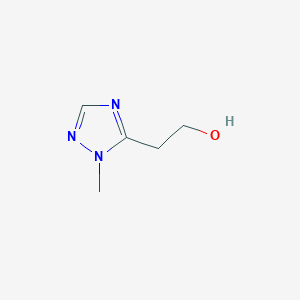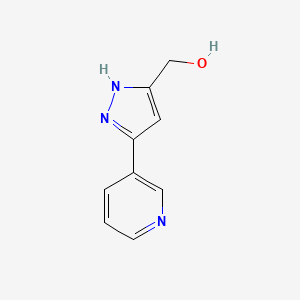
4-(Oxolan-2-il)piperidina
Descripción general
Descripción
4-(Oxolan-2-yl)piperidine, also known as 2-Oxopiperidine-4-Ylmorpholine or Oxapiperidine, is an organic compound that belongs to the class of piperidines. It has a molecular weight of 155.24 g/mol and a molecular formula of C9H17NO .
Synthesis Analysis
While specific synthesis methods for 4-(Oxolan-2-yl)piperidine were not found in the search results, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The IUPAC name for 4-(Oxolan-2-yl)piperidine is 4-tetrahydro-2-furanylpiperidine . The InChI code is 1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2 .Physical And Chemical Properties Analysis
4-(Oxolan-2-yl)piperidine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Diseño de fármacos
Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Desempeñan un papel fundamental en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .
Aplicaciones anticancerígenas
Los derivados de la piperidina se han utilizado de diferentes maneras como agentes anticancerígenos . Por ejemplo, se diseñó una serie de derivados de 2-amino-4-(1-piperidina) piridina como inhibidor dual de la quinasa del linfoma anaplásico resistente a Crizotinib (ALK) y la quinasa 1 del oncogén c-ros (ROS1) . Además, los agentes anticancerígenos con piperidina integrada han mostrado una actividad particularmente buena en las líneas celulares de cáncer resistente a andrógenos (ARPC) .
Aplicaciones antivirales
Los derivados de la piperidina también se han utilizado como agentes antivirales . Si bien las aplicaciones específicas de “4-(Oxolan-2-il)piperidina” en la investigación antiviral no se mencionan en los resultados de la búsqueda, es plausible que su estructura única pueda aprovecharse en este campo.
Aplicaciones antimaláricas
Los derivados de la piperidina se han utilizado en el desarrollo de fármacos antimaláricos . La estructura única de “this compound” podría explotarse potencialmente en la síntesis de nuevos compuestos antimaláricos.
Aplicaciones antimicrobianas y antifúngicas
Los derivados de la piperidina han mostrado propiedades antimicrobianas y antifúngicas . La “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos y antifúngicos.
Aplicaciones antihipertensivas
Los derivados de la piperidina se han utilizado como agentes antihipertensivos . La estructura única de “this compound” podría ser potencialmente beneficiosa en el desarrollo de nuevos fármacos antihipertensivos.
Aplicaciones analgésicas y antiinflamatorias
Los derivados de la piperidina se han utilizado como agentes analgésicos y antiinflamatorios . La “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos analgésicos y antiinflamatorios.
Aplicaciones contra el Alzheimer
Los derivados de la piperidina se han utilizado en el desarrollo de fármacos para la enfermedad de Alzheimer . La estructura única de “this compound” podría ser potencialmente beneficiosa en el desarrollo de nuevos fármacos para la enfermedad de Alzheimer.
Mecanismo De Acción
Target of Action
It is known that piperidine, a structural component of 4-(oxolan-2-yl)piperidine, has been observed to have anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
4-(Oxolan-2-yl)piperidine may affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Pharmacokinetics
The compound’s molecular weight is 18527 , which may influence its absorption and distribution in the body.
Result of Action
Piperidine can perform several other anticancer biological processes, such as ros release, activation of mitochondrial cytochrome c, release of bax-protein from mitochondria, and downregulating bcl-2 protein, resulting in a high bax:bcl-2 ratio .
Action Environment
The compound’s storage temperature is room temperature , which may suggest its stability under normal environmental conditions.
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the therapeutic potential of 4-(Oxolan-2-yl)piperidine and other piperidine derivatives.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-(Oxolan-2-yl)piperidine are largely related to its interactions with various biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which plays a crucial role in the process of HIV-1 entry . The compound’s basic nitrogen atom is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Cellular Effects
In terms of cellular effects, 4-(Oxolan-2-yl)piperidine has been shown to have potential antiviral properties. Specifically, it has been evaluated for potential treatment of HIV . The compound’s interaction with the CCR5 receptor can prevent HIV-1 strains from infecting cells .
Molecular Mechanism
At the molecular level, 4-(Oxolan-2-yl)piperidine exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. Its interaction with the CCR5 receptor is particularly noteworthy, as it can prevent the entry of HIV-1 into cells .
Temporal Effects in Laboratory Settings
Its potential as a CCR5 antagonist for the treatment of HIV-1 suggests that it may have long-term effects on cellular function .
Propiedades
IUPAC Name |
4-(oxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMCSFGQPLQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297783 | |
| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314966-66-9 | |
| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314966-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)
![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)



